Mass Shift and Isotopic Separation Over Lower Deuterium Labeling
The d10-labeled compound exhibits a molecular weight of 418.35 g/mol, representing a +10.06 Da mass shift relative to the unlabeled analyte (408.29 g/mol) . This 10 Da difference ensures baseline mass separation from the analyte's natural abundance isotopic peaks, particularly critical given the presence of bromine (79Br/81Br, ~1:1 ratio), which produces significant M+2 and M+4 isotopic envelopes [1]. Lower deuterium incorporation (e.g., d3, d5) would result in isotopic overlap with the analyte's natural M+2/M+4 peaks, causing quantitation bias, while d10 labeling provides a clean, interference-free mass channel for MS/MS detection [2].
| Evidence Dimension | Mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | +10.06 Da (MW 418.35 g/mol) |
| Comparator Or Baseline | Unlabeled analyte MW 408.29 g/mol; typical d3 or d5 labeling provides +3 or +5 Da shift |
| Quantified Difference | 10 Da shift vs. 3-5 Da for lower labeling; bromine isotopic envelope spans M+0 to M+4, making <5 Da shift problematic |
| Conditions | High-resolution or triple quadrupole LC-MS/MS analysis |
Why This Matters
Procurement of the d10-labeled compound is essential for accurate quantitation of brominated analytes where lower deuterium incorporation would cause isotopic crosstalk and systematic bias.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
- [2] Jemal, M., & Xia, Y. Q. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(1), S103-S106. View Source
